molecular formula C14H19N7O2S B2687173 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034352-57-1

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2687173
M. Wt: 349.41
InChI Key: VQSJPXBKVWJIKP-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a methoxy group, a piperidinyl group, a triazinyl group, a thiadiazole group, and a carboxamide group. These functional groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings (triazine and thiadiazole) could potentially make the molecule planar, which might affect its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might undergo demethylation, the piperidine ring might participate in reactions typical of secondary amines, and the carboxamide group could be involved in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like carboxamide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Pharmacological Properties : This compound is involved in the synthesis of various heterocyclic compounds. These include benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, which have shown anti-inflammatory and analgesic properties. Specifically, the compound acts as a cyclooxygenase inhibitor and has been evaluated for its analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antimicrobial Applications : Azole derivatives, including those related to the given compound, have been synthesized for their antimicrobial properties. These compounds have been tested against various microorganisms, showing potential in combating microbial infections (Başoğlu et al., 2013).

  • Molecular Interactions : The molecular interactions of analogs of this compound with certain receptors have been studied, providing insights into its binding and functional mechanisms. This research is crucial for understanding how such compounds can be used in targeting specific receptors for therapeutic purposes (Shim et al., 2002).

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : Research has focused on the microwave-assisted synthesis of compounds containing this chemical structure. These studies aim to develop more efficient and scalable methods for producing derivatives with potential biological activities (Başoğlu et al., 2013).

  • Role in Antiproliferative Agents : Certain derivatives have been synthesized and tested for their antiproliferative effects, particularly on human leukemic cells. This research suggests potential applications in cancer therapy (Sharath Kumar et al., 2014).

  • Synthesis and Antimicrobial Activity : The synthesis of new pyridine derivatives related to the compound has been explored, with a focus on their antimicrobial activity. This research is important for the development of new antibiotics and antimicrobial agents (Patel et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, studies could focus on its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2S/c1-9-11(24-20-19-9)12(22)15-8-10-16-13(18-14(17-10)23-2)21-6-4-3-5-7-21/h3-8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSJPXBKVWJIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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